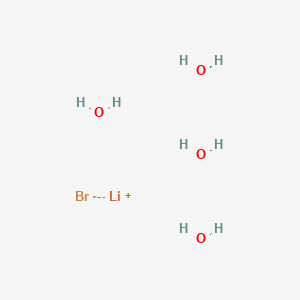

Lithium;bromide;tetrahydrate

Description

Lithium bromide (LiBr) is a highly hygroscopic salt composed of lithium and bromine. It is widely used in absorption refrigeration systems due to its strong affinity for water, forming concentrated aqueous solutions that act as desiccants . Lithium bromide readily forms hydrates, with common crystalline forms including the monohydrate (LiBr·H₂O) and dihydrate (LiBr·2H₂O) .

Key Properties of Lithium Bromide (Anhydrous):

Properties

CAS No. |

56088-72-3 |

|---|---|

Molecular Formula |

BrH8LiO4 |

Molecular Weight |

158.9 g/mol |

IUPAC Name |

lithium;bromide;tetrahydrate |

InChI |

InChI=1S/BrH.Li.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |

InChI Key |

QARLBWJEVVTAAF-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].O.O.O.O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

- Lithium bromide tetrahydrate can be synthesized by reacting lithium carbonate with hydrobromic acid. The reaction is as follows:

Lithium Carbonate and Hydrobromic Acid: Li2CO3+2HBr→2LiBr+H2CO3

Another method involves reacting lithium hydroxide with hydrobromic acid:Lithium Hydroxide and Hydrobromic Acid: LiOH+HBr→LiBr+H2O

Industrial Production Methods: In industrial settings, lithium bromide tetrahydrate is typically produced by dissolving lithium bromide in water and allowing it to crystallize. The crystallization process is controlled to obtain the tetrahydrate form, which contains four water molecules per formula unit of lithium bromide.

Chemical Reactions Analysis

Types of Reactions:

- Lithium bromide can undergo oxidation and reduction reactions. For example, it reacts with chlorine to form lithium chloride and bromine gas:

Oxidation and Reduction: Cl2+2LiBr→Br2+2LiCl

Lithium bromide reacts with silver nitrate to form lithium nitrate and silver bromide:Substitution: LiBr+AgNO3→LiNO3+AgBr

Common Reagents and Conditions:

Chlorine: Used in oxidation reactions.

Silver Nitrate: Used in substitution reactions.

Major Products:

- Lithium Chloride (LiCl)

- Bromine Gas (Br2)

- Lithium Nitrate (LiNO3)

- Silver Bromide (AgBr)

Scientific Research Applications

Lithium bromide tetrahydrate has a wide range of applications in scientific research:

- Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and hydroformylation catalysts.

- Biology: Lithium bromide is used in the purification of steroids and prostaglandins.

- Medicine: Historically, lithium bromide was used as a sedative, although it has been largely replaced by other compounds.

- Industry: It is widely used in air conditioning systems as a desiccant and in absorption chillers.

Mechanism of Action

The mechanism of action of lithium bromide involves its hygroscopic properties, which allow it to absorb moisture from the air. This makes it an effective desiccant in air conditioning systems. In biological systems, lithium ions can affect neurotransmitter pathways and have been studied for their potential neuroprotective effects.

Comparison with Similar Compounds

Lithium Chloride (LiCl)

Lithium Fluoride (LiF)

- Applications : Primarily used in ceramics and glass manufacturing, unlike LiBr’s refrigeration focus .

Comparison with Other Bromide Salts

Sodium Bromide (NaBr) and Potassium Bromide (KBr)

- Hydrates : Both form dihydrates (NaBr·2H₂O, KBr·2H₂O) but lack higher hydrates like tetrahydrates.

- Solubility : LiBr (166.7 g/100 mL) far exceeds NaBr (90.5 g/100 mL) and KBr (53.5 g/100 mL) in water solubility at 20°C, making it superior for high-concentration desiccant solutions .

Comparison with Tetrahydrate Compounds

Lithium Methanetrisulphonate Tetrahydrate

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

- Applications: Used in thermal energy storage and concrete admixtures. Unlike LiBr, it has a lower melting point (~42°C) and is non-corrosive .

Sodium Perborate Tetrahydrate (NaBO₃·4H₂O)

- Reactivity : Functions as an oxidizing agent in detergents, contrasting with LiBr’s role as a desiccant .

Data Tables

Table 1: Hydrate Comparison of Lithium Salts

| Compound | Common Hydrates | Key Application | Melting Point (°C) |

|---|---|---|---|

| LiBr | Mono-, Di- | Refrigeration | 552 (anhydrous) |

| LiCl | Mono-, Tri- | Dehumidification | 605 (anhydrous) |

| LiF | None | Glass Manufacturing | 845 |

Table 2: Thermophysical Properties of Tetrahydrates

| Compound | Enthalpy of Fusion (J/g) | Melting Point (K) | Space Group |

|---|---|---|---|

| KF·4H₂O | 246 ± 2 | 291.6 | N/A |

| Lithium Methanetrisulphonate·4H₂O | Not reported | Not reported | 14 (monoclinic) |

Research Findings

- Crystal Structure : Lithium salts like methanetrisulphonate tetrahydrate exhibit ordered water molecules in their lattice, influencing stability and phase transitions .

- Ternary Mixtures: Adding LiNO₃ to LiBr solutions improves COP (coefficient of performance) by 30% in refrigeration systems, highlighting synergistic effects in multi-component hydrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.